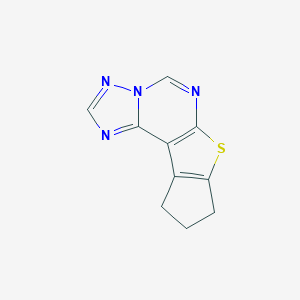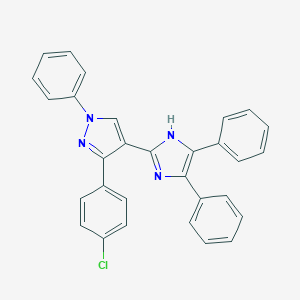![molecular formula C19H14FN3OS2 B292503 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292503.png)
3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. FLT3 inhibitor works by inhibiting the activity of the FLT3 protein, which is commonly found in leukemia cells.
Mechanism of Action
3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor works by selectively inhibiting the activity of the 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one protein, which is commonly found in leukemia cells. 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a receptor tyrosine kinase that plays a key role in the growth and survival of leukemia cells. Inhibition of 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one activity leads to reduced growth and survival of leukemia cells.
Biochemical and Physiological Effects:
3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor has been shown to reduce the growth and survival of leukemia cells, induce apoptosis (programmed cell death) in leukemia cells, and inhibit the formation of new blood vessels (angiogenesis) that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor has several advantages for lab experiments, including its selectivity for 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its ability to inhibit the growth and survival of leukemia cells. However, 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in clinical trials.
Future Directions
There are several future directions for the study of 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor. One direction is the development of more potent and selective 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitors that can be used in clinical trials. Another direction is the investigation of the potential use of 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor in clinical trials.
Synthesis Methods
The synthesis of 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor involves several steps, including the reaction of 4-fluorobenzylamine with 2-bromo-6-phenylthieno[2,3-d]pyrimidin-4-one to form 3-amino-2-[(4-fluorobenzyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate is then reacted with chlorosulfonic acid to form 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, the final product.
Scientific Research Applications
3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor has been extensively studied for its potential use in cancer treatment, particularly in the treatment of acute myeloid leukemia (AML). 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is commonly found in AML cells and is associated with poor prognosis. Inhibition of 3-amino-2-[(4-fluorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one activity has been shown to reduce the growth and survival of AML cells in preclinical studies.
properties
Molecular Formula |
C19H14FN3OS2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-amino-2-[(4-fluorophenyl)methylsulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H14FN3OS2/c20-14-8-6-12(7-9-14)11-25-19-22-17-15(18(24)23(19)21)10-16(26-17)13-4-2-1-3-5-13/h1-10H,11,21H2 |
InChI Key |
SBRORFYQHXWCFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)N)SCC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)N)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292420.png)
![4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone](/img/structure/B292422.png)
![N-[5-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B292424.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292425.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)

![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)
